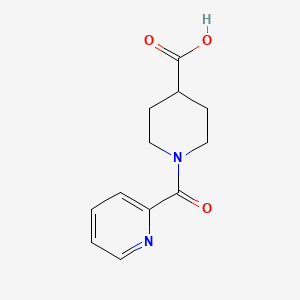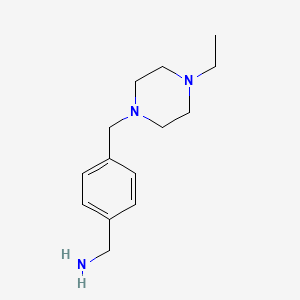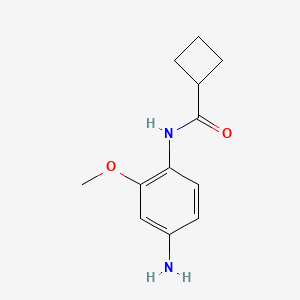
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is a compound that can be associated with the field of organic chemistry, particularly in the context of carboxamide derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide.
Synthesis Analysis
The synthesis of related carboxamide compounds involves the use of bidentate directing groups and palladium-catalyzed C-H activation/functionalization. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been reported as a new bidentate directing group for the Pd(II)-catalyzed arylation and oxygenation of various carboxamide systems, including cyclobutanecarboxamide derivatives . This suggests that a similar approach could potentially be applied to the synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, utilizing Pd(II) catalysis and appropriate directing groups to achieve the desired arylation at the cyclobutanecarboxamide core.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often confirmed using X-ray crystallography. For example, the paper on the synthesis and crystal structure of a molecule with antiproliferative activity provides the crystal structure of a related compound, which could offer insights into the potential molecular geometry and intermolecular interactions of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide . Additionally, the regio- and stereoselectivity observed in the Pd(II)-catalyzed arylation of carboxamides can be ascertained from X-ray structures, which would be relevant for understanding the molecular structure of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide .
Chemical Reactions Analysis
The chemical reactivity of carboxamide derivatives can be influenced by the presence of substituents on the aromatic ring and the nature of the carboxamide moiety. The papers do not directly address the chemical reactions of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, but they do provide examples of reactions involving similar compounds, such as arylation, acetoxylation, and benzylation, which are facilitated by Pd(II) catalysis and the use of directing groups . These reactions are crucial for the functionalization of the carboxamide core and could be relevant to the chemical reactivity of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as polymorphism, thermal stability, and spectroscopic characteristics, are important for their characterization and potential applications. The paper on TKS159, a related compound, discusses the preparation and characterization of two polymorphs with different thermal and spectroscopic properties . This information can be useful for predicting the behavior of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide under various conditions and for understanding its stability and potential polymorphic forms.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is involved in various synthesis and characterization studies. For instance, Hassan et al. (2014) synthesized new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which included similar compounds for cytotoxic activity evaluation against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014). Additionally, Lu et al. (2021) synthesized and determined the crystal structure of a molecule with a similar composition, revealing its antiproliferative activity against cancer cell lines (Lu et al., 2021).
Antimicrobial Activity
Bhattacharjee et al. (2012) explored the antimicrobial activity of certain thiophene derivatives, including compounds similar to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, highlighting their potential in fighting bacterial and fungal infections (Bhattacharjee et al., 2012).
Electrochemical Applications
Sun et al. (2016) reported on electroactive polyamides containing bis(diphenylamino)-fluorene units, where similar compounds were used. These polyamides demonstrated excellent solubility, thermal stability, and electrochromic characteristics (Sun et al., 2016).
Neurological Research
In neurological research, Kepe et al. (2006) utilized a similar compound in PET imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients, demonstrating the compound's relevance in neurological diagnostics (Kepe et al., 2006).
Corrosion Inhibition
Abu-Rayyan et al. (2022) investigated acrylamide derivatives, including compounds structurally similar to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, for their effectiveness as corrosion inhibitors in nitric acid solutions, indicating potential applications in materials science (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAZMNYJBDQSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

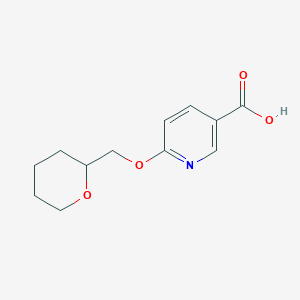


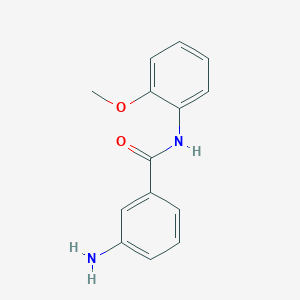
![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)
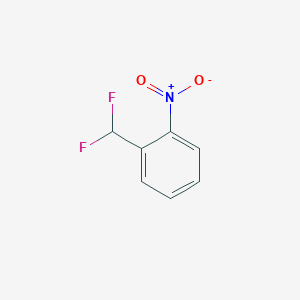
![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)


